2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate
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Overview
Description
2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate is a complex organic compound with the molecular formula C24H36O4S2 This compound is known for its unique structural features, which include an ethoxycarbonothioyl group and a sulfanyl group attached to an oxoandrostan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate typically involves multiple steps. One common method includes the reaction of an appropriate androstan derivative with ethyl xanthate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate involves its interaction with specific molecular targets and pathways. The ethoxycarbonothioyl group can participate in reversible addition-fragmentation chain transfer reactions, making it a valuable agent in polymer chemistry. Additionally, the sulfanyl group can undergo redox reactions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Vinyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate
- 2-((Ethoxycarbonothioyl)thio)propionic acid
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Uniqueness
2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate stands out due to its unique androstan backbone, which imparts specific biological and chemical properties. Unlike other similar compounds, it combines the structural features of steroids with the functional groups of RAFT agents, making it a versatile compound in both biological and chemical research .
Properties
CAS No. |
69671-84-7 |
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Molecular Formula |
C24H36O4S2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(2-ethoxycarbothioylsulfanyl-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C24H36O4S2/c1-5-27-22(29)30-20-13-24(4)15(12-19(20)26)6-7-16-17-8-9-21(28-14(2)25)23(17,3)11-10-18(16)24/h15-18,20-21H,5-13H2,1-4H3 |
InChI Key |
GAIUIGKBBLJCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC1CC2(C(CCC3C2CCC4(C3CCC4OC(=O)C)C)CC1=O)C |
Origin of Product |
United States |
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